molecular formula C9H17NO2 B13537322 Methyl 3-amino-5-cyclopropylpentanoate

Methyl 3-amino-5-cyclopropylpentanoate

Cat. No.: B13537322
M. Wt: 171.24 g/mol
InChI Key: GSRKFHPYDKQYNG-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-cyclopropylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, an amino group, and a cyclopropyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-cyclopropylpentanoate typically involves the esterification of 3-amino-5-cyclopropylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the ester is extracted and purified.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-cyclopropylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-cyclopropylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-cyclopropylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-cyclopropylbutanoate
  • Methyl 3-amino-5-cyclopropylhexanoate
  • Ethyl 3-amino-5-cyclopropylpentanoate

Uniqueness

Methyl 3-amino-5-cyclopropylpentanoate is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3-amino-5-cyclopropylpentanoate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)5-4-7-2-3-7/h7-8H,2-6,10H2,1H3

InChI Key

GSRKFHPYDKQYNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CCC1CC1)N

Origin of Product

United States

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